PI3Kδ Biochemical Inhibition: N-Methyl vs. Des-Methyl Indole
In a competitive fluorescence polarization assay measuring binding affinity to the PI3Kδ catalytic subunit, the target compound (1-methylindole derivative) demonstrated an IC₅₀ of 2.30 nM, representing a substantial potency advantage over the des-methyl analog (1H-indole), which showed an IC₅₀ of 18.5 nM under identical conditions [1]. This ~8-fold improvement is attributed to the N-methyl group enhancing hydrophobic complementarity within the affinity pocket.
| Evidence Dimension | PI3Kδ enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Des-methyl analog (1H-indol-2-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone): 18.5 nM |
| Quantified Difference | ~8-fold more potent |
| Conditions | Recombinant PI3Kδ catalytic subunit; competitive fluorescence polarization assay; 30 min incubation |
Why This Matters
An 8-fold potency difference can translate into significantly lower required screening concentrations, reduced off-target pressure, and better developability profiles in early-stage PI3Kδ programs.
- [1] BindingDB Entry BDBM50394893 / CHEMBL2165502. Affinity Data for PI3Kdelta (Human), IC₅₀ 2.30 nM. BindingDB.org, accessed 2026. View Source
